Mal-PFP ester
Overview
Description
Mal-PFP ester, also known as maleimide-pentafluorophenyl ester, is a chemical compound that combines the reactivity of maleimide with the stability of pentafluorophenyl ester. This compound is widely used in bioconjugation and polymer chemistry due to its ability to form stable amide bonds with primary amines. The pentafluorophenyl ester group is particularly useful because it is less susceptible to hydrolysis compared to other ester groups, making it ideal for various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary targets of 3-Maleimidopropionic acid-PFP ester are proteins with free thiol groups . The compound is a maleimide derivative, which is known to react with thiol groups in proteins, forming stable thioether bonds .
Mode of Action
3-Maleimidopropionic acid-PFP ester acts as a crosslinking agent . It forms covalent bonds with thiol groups in proteins, leading to the formation of protein-protein crosslinks . This interaction can result in changes to the protein’s structure and function.
Biochemical Pathways
The exact biochemical pathways affected by 3-Maleimidopropionic acid-PFP ester can vary depending on the specific proteins it targets. It is often used in proteomics research, suggesting that it may play a role in modulating protein-protein interactions and potentially affecting pathways related to protein function .
Result of Action
The molecular and cellular effects of 3-Maleimidopropionic acid-PFP ester’s action are largely dependent on the specific proteins it targets. By forming covalent bonds with these proteins, it can alter their structure and function, potentially leading to changes in cellular processes .
Action Environment
The action of 3-Maleimidopropionic acid-PFP ester can be influenced by various environmental factors. For instance, its reactivity with thiol groups can be affected by the pH and temperature of its environment . Additionally, its stability may be influenced by storage conditions, with recommendations to store the compound at 4°C .
Biochemical Analysis
Biochemical Properties
Mal-PFP ester plays a significant role in biochemical reactions. It is used to attach fluorophores or haptens to primary amines in biomolecules . The compound interacts with enzymes, proteins, and other biomolecules through its maleimide group and pentafluorophenyl (PFP) ester group . The maleimide group is known for its ability to react with thiol-containing molecules, while the PFP ester group is known for its ability to react with amine-containing molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely determined by the specific PROTACs that it helps to form. As a part of PROTACs, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on the target protein of the PROTAC.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in the formation of PROTACs. PROTACs contain two different ligands connected by a linker like this compound; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Temporal Effects in Laboratory Settings
It is known that PFP esters, including this compound, are less susceptible to spontaneous hydrolysis during conjugation reactions , suggesting that they may have good stability over time.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PFP ester typically involves the reaction of maleimide with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Mal-PFP ester primarily undergoes nucleophilic substitution reactions due to the presence of the pentafluorophenyl ester group. This group reacts readily with primary amines to form stable amide bonds. Additionally, the maleimide group can participate in Michael addition reactions with thiols, making it a versatile compound for various chemical modifications.
Common Reagents and Conditions
Nucleophilic Substitution: Primary amines are the most common reagents used in nucleophilic substitution reactions with this compound. The reaction is typically carried out in an organic solvent such as dimethylformamide or dichloromethane at room temperature.
Michael Addition: Thiols are commonly used in Michael addition reactions with the maleimide group. The reaction conditions often include a mild base such as triethylamine and are carried out at room temperature.
Major Products Formed
Amide Bonds: The reaction with primary amines results in the formation of stable amide bonds.
Thioether Bonds: The reaction with thiols through Michael addition results in the formation of thioether bonds.
Scientific Research Applications
Mal-PFP ester has a wide range of applications in scientific research, including:
Bioconjugation: It is used to attach biomolecules such as proteins, peptides, and antibodies to various surfaces or other biomolecules, facilitating the study of biological interactions.
Polymer Chemistry: this compound is used in the synthesis of functionalized polymers, which can be used in drug delivery systems, tissue engineering, and other biomedical applications.
Protein Labeling: The compound is used to label proteins with fluorescent dyes or other tags, enabling the visualization and tracking of proteins in biological systems.
Drug Development: this compound is used in the development of targeted drug delivery systems, where it helps in the conjugation of drugs to specific targeting molecules.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: Like Mal-PFP ester, NHS esters are used in bioconjugation to form amide bonds with primary amines. NHS esters are more susceptible to hydrolysis compared to pentafluorophenyl esters.
4-Sulfotetrafluorophenyl (STP) Esters: These esters are similar to pentafluorophenyl esters but have an additional sulfonate group, making them more water-soluble.
Uniqueness of this compound
This compound is unique due to its combination of the maleimide and pentafluorophenyl ester groups. This combination allows for dual reactivity with both primary amines and thiols, making it a versatile compound for various applications. Additionally, the pentafluorophenyl ester group provides greater stability against hydrolysis compared to other ester groups, enhancing its utility in aqueous environments.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(2,5-dioxopyrrol-1-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO4/c14-8-9(15)11(17)13(12(18)10(8)16)23-7(22)3-4-19-5(20)1-2-6(19)21/h1-2H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVAMZASRXMNDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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